molecular formula C13H13N2O+ B189644 1-Benzyl-3-carbamoylpyridinium CAS No. 16183-83-8

1-Benzyl-3-carbamoylpyridinium

Cat. No. B189644
CAS RN: 16183-83-8
M. Wt: 213.25 g/mol
InChI Key: GPBSRPLIMMWMQS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-carbamoylpyridinium, also known as BzpCl, is a chemical compound with a molecular formula of C13H13ClN2O. It is a pyridinium derivative and a quaternary ammonium salt. BzpCl is widely used in scientific research due to its unique properties and effects.

Mechanism Of Action

1-Benzyl-3-carbamoylpyridinium acts as a competitive inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, 1-Benzyl-3-carbamoylpyridinium increases the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission. 1-Benzyl-3-carbamoylpyridinium also binds to nicotinic acetylcholine receptors, leading to the activation of ion channels and the influx of calcium ions into the cell.

Biochemical And Physiological Effects

1-Benzyl-3-carbamoylpyridinium has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-Benzyl-3-carbamoylpyridinium inhibits acetylcholinesterase activity in a concentration-dependent manner. 1-Benzyl-3-carbamoylpyridinium has also been shown to increase the release of acetylcholine from nerve terminals. In vivo studies have shown that 1-Benzyl-3-carbamoylpyridinium improves memory and cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

1-Benzyl-3-carbamoylpyridinium has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used as a tool for studying acetylcholine neurotransmission. However, 1-Benzyl-3-carbamoylpyridinium has some limitations for lab experiments. It is a highly toxic compound that requires special handling and disposal procedures. It can also be expensive to synthesize and may not be readily available in some laboratories.

Future Directions

There are several future directions for the use of 1-Benzyl-3-carbamoylpyridinium in scientific research. 1-Benzyl-3-carbamoylpyridinium can be used to study the role of acetylcholine neurotransmission in various neurological disorders such as Parkinson's disease and schizophrenia. It can also be used to develop new drugs for the treatment of these disorders. 1-Benzyl-3-carbamoylpyridinium can be modified to improve its pharmacological properties and reduce its toxicity. Finally, 1-Benzyl-3-carbamoylpyridinium can be used in combination with other compounds to study complex neurotransmitter interactions.

Synthesis Methods

1-Benzyl-3-carbamoylpyridinium can be synthesized through a multi-step process. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridyl chloride. The second step involves the reaction of 3-pyridyl chloride with benzylamine to form 1-benzyl-3-pyridinylamine. The final step involves the reaction of 1-benzyl-3-pyridinylamine with chloroformate to form 1-Benzyl-3-carbamoylpyridinium. The purity of the final product can be determined through various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-Benzyl-3-carbamoylpyridinium has been widely used in scientific research due to its unique properties and effects. It has been used as a neurotransmitter analog to study the mechanism of action of acetylcholine. It has also been used as a substrate for acetylcholinesterase inhibition studies. 1-Benzyl-3-carbamoylpyridinium has been used in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

1-benzylpyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H-,14,16)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBSRPLIMMWMQS-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N2O+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275766
Record name 1-benzyl-3-carbamoylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-carbamoylpyridinium

CAS RN

16183-83-8
Record name 1-benzyl-3-carbamoylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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